Field: Pharmacology and Biology
Summary: Thieno[3,2-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility.
Results: The specific results or outcomes obtained would depend on the specific derivative and its application.
Field: Cancer Research
Summary: The thieno[3,2-b]pyridines are a potent class of antiproliferatives.
Methods: To improve water solubility, a morpholine moiety was tethered to the molecular scaffold by substituting the sulphur atom with nitrogen, resulting in a 1H-pyrrolo[2,3-b]pyridine core structure.
Results: The water solubility was increased by three orders of magnitude, from 1.2 µg/mL (1-thieno[3,2-b]pyridine) to 1.3 mg/mL (3-pyrrolo[3,2-b]pyridine), however, it was only marginally active against cancer cells.
Field: Material Science
Field: Pharmaceutical Industry
Summary: Thieno[3,2-b]pyridin-7-ol is used for pharmaceutical intermediates, as drugs, food, cosmetics.
Field: Oncology
Summary: Thieno[3,2-b]pyridin-7-arylamines have shown promise as antitumor drugs.
Methods: The fluorescence emission of these compounds was studied in different polar and non-polar media, evidencing a strong intramolecular charge transfer character of the excited state of both compounds.
Results: Growth inhibition assays on several human tumor cell lines showed very low GI50 values for drug-loaded aqueous magnetoliposomes, comparing in most cell lines with the ones previously obtained using the neat compounds.
Field: Pharmacology
Field: Industrial Chemistry
Thieno[3,2-b]pyridine is a heterocyclic compound characterized by a fused thiophene and pyridine ring structure. This compound is part of a larger family of thienopyridines, which are known for their diverse chemical properties and biological activities. The thieno[3,2-b]pyridine framework consists of a six-membered aromatic ring containing both sulfur and nitrogen atoms, contributing to its unique reactivity and potential applications in medicinal chemistry.
Thieno[3,2-b]pyridines exhibit significant biological activities, particularly as inhibitors of various kinases. Notably:
Thieno[3,2-b]pyridines find applications primarily in medicinal chemistry due to their biological activity:
Studies on thieno[3,2-b]pyridine interactions focus on their binding affinities with target proteins involved in cancer pathways. For instance, the ability of specific derivatives to inhibit c-Met and VEGFR2 has been extensively studied to understand their potential as anticancer agents. These interactions often involve detailed kinetic studies and structure-activity relationship analyses to optimize efficacy.
Thieno[3,2-b]pyridine is often compared with other related heterocycles due to its unique properties:
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| Thieno[2,3-b]pyridine | Fused thiophene-pyridine | Moderate kinase inhibition | Similar synthesis methods |
| Benzothienopyridine | Fused benzene-thiophene | Antitumor properties | Increased stability due to benzene |
| Thienopyrimidine | Fused thiophene-pyrimidine | Potential antiviral activity | Different nitrogen placement |
Thieno[3,2-b]pyridine stands out due to its specific kinase inhibition profile and its unique structural arrangement that allows for diverse chemical modifications while maintaining biological activity.